molecular formula C23H25BN2O3 B2513753 N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea CAS No. 942610-02-8

N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea

Cat. No.: B2513753
CAS No.: 942610-02-8
M. Wt: 388.27
InChI Key: GUSIZHPDHAVXFO-UHFFFAOYSA-N
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Description

N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea is a complex organic compound. It's a part of the urea derivative family, featuring both naphthalene and boronic ester functional groups. The unique combination of these structures allows for varied applications in organic synthesis and material science.

Mechanism of Action

Target of Action

Similar compounds have been used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .

Mode of Action

The compound N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea likely interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, this involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, is likely involved in this step of the reaction .

Biochemical Pathways

The biochemical pathways affected by N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

Organoboron compounds, in general, are known for their stability and environmental benignity , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of the action of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects depending on the specific molecules produced .

Action Environment

The action, efficacy, and stability of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is likely involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable and effective under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea generally involves a multi-step process. The typical approach includes the formation of intermediate compounds through sequential reactions such as nitration, reduction, and coupling.

Industrial Production Methods

Industrial synthesis of this compound is optimized for yield and purity

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Where it may be transformed into more oxygenated species.

  • Reduction: : Resulting in the gain of electrons and the formation of more reduced products.

  • Substitution: : Replacing one functional group with another, often under the influence of specific catalysts.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: such as hydrogen peroxide.

  • Reducing agents: like lithium aluminum hydride.

  • Catalysts: such as palladium on carbon for substitution reactions.

Major Products

Reactions can yield products such as more functionalized naphthalenyl-urea derivatives or complex boronic esters, depending on the reagents and conditions used.

Scientific Research Applications

N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea is utilized across various fields:

  • Chemistry: : It serves as a building block in organic synthesis.

  • Biology: : Its derivatives are explored for biological activities.

  • Medicine: : Investigated for potential therapeutic uses.

  • Industry: : Used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structures include:

  • Naphthalene derivatives: : Sharing the naphthalene ring.

  • Boronic esters: : Featuring similar boron-oxygen linkages.

  • Urea derivatives: : Having comparable functional group configurations.

Uniqueness

The unique combination of naphthalenyl and boronic ester functionalities in N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea distinguishes it from other compounds, providing distinct chemical properties and applications.

That's your deep dive into this compound. Intriguing stuff, huh?

Properties

IUPAC Name

1-naphthalen-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O3/c1-22(2)23(3,4)29-24(28-22)17-12-14-18(15-13-17)25-21(27)26-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIZHPDHAVXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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